REACTION_CXSMILES
|
S(=O)(=O)(O)O.[NH2:6][C:7]1[NH:12][C:11](=[O:13])[CH:10]=[CH:9][N:8]=1.[N+:14]([O-])([OH:16])=[O:15]>O>[NH2:6][C:7]1[NH:12][C:11](=[O:13])[C:10]([N+:14]([O-:16])=[O:15])=[CH:9][N:8]=1
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Name
|
|
Quantity
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2.4 mL
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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NC1=NC=CC(N1)=O
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Type
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CUSTOM
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Details
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The mixture was stirred
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
cooled in ice bath
|
Type
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STIRRING
|
Details
|
The mixture was stirred at RT for 30 min
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Duration
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30 min
|
Type
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TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
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FILTRATION
|
Details
|
The resultant precipitate was collected by suction filtration
|
Type
|
WASH
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Details
|
washed with diethyl ether (5 mL)
|
Type
|
CUSTOM
|
Details
|
thoroughly dried under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C(N1)=O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |